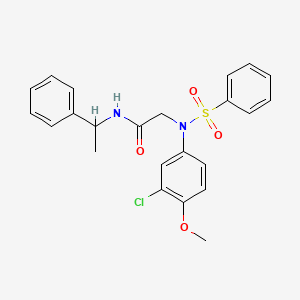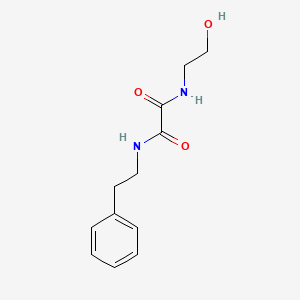![molecular formula C29H31N3O3S B5107932 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate CAS No. 5563-50-8](/img/structure/B5107932.png)
1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD by this compound results in the disruption of the photosynthetic process in plants, leading to their death.
Wirkmechanismus
The mechanism of action of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate involves the inhibition of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, which is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate by this compound results in the accumulation of toxic intermediates, leading to the disruption of the photosynthetic process and ultimately the death of plants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate have been extensively studied. The inhibition of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate by this compound results in the accumulation of toxic intermediates, leading to the disruption of the photosynthetic process and ultimately the death of plants. This has been used to study the effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibition on plant growth, development, and stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate in lab experiments include its potent inhibition of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, which allows for the study of the role of this enzyme in plant physiology. However, the limitations of using this compound include its toxicity to plants, which can make it difficult to study the long-term effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibition on plant growth and development.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate. One direction is the study of the effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibition on the biosynthesis of other important plant metabolites, such as carotenoids and chlorophylls. Another direction is the development of new 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibitors with improved selectivity and toxicity profiles. Finally, the study of the effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibition on the microbiome of plants could lead to new insights into the role of this enzyme in plant-microbe interactions.
Synthesemethoden
The synthesis of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 4-(hexyloxy)aniline with diethyl pyrocarbonate in the presence of triethylamine to produce the corresponding pyrrolidine intermediate. This intermediate is then reacted with diphenylthiocarbamoyl chloride in the presence of a base to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been extensively used in scientific research as a tool to study the role of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate in plant physiology. The inhibition of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate by this compound has been shown to result in the accumulation of toxic intermediates, leading to the death of plants. This has been used to study the effects of 1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate inhibition on plant growth, development, and stress responses.
Eigenschaften
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-2-3-4-11-20-35-25-18-16-24(17-19-25)32-27(33)21-26(28(32)34)36-29(30-22-12-7-5-8-13-22)31-23-14-9-6-10-15-23/h5-10,12-19,26H,2-4,11,20-21H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBTOQIEWWCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386096 |
Source


|
| Record name | AC1MECDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5563-50-8 |
Source


|
| Record name | AC1MECDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)

![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)
![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)